4-methylumbelliferone
Overview
Description
It is a crystalline solid with a melting point of 194–195°C and is soluble in methanol and glacial acetic acid . Hymecromone is primarily used in bile therapy as a choleretic and antispasmodic agent. It also serves as a standard for the fluorometric determination of enzyme activity .
Mechanism of Action
Target of Action
The primary target of 4-MU is the synthesis of glycosaminoglycan hyaluronan (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes, multiple sclerosis, and numerous malignancies . 4-MU specifically inhibits the synthesis of HA, reducing the availability of HA substrates and inhibiting the activity of different HA synthases .
Mode of Action
4-MU interacts with its targets by inhibiting the synthesis of HA . This agent reduces the availability of HA substrates and inhibits the activity of different HA synthases . An effect independent of ha synthesis has also been observed . 4-MU acts as an inhibitor of tumor growth in different types of cancer . Particularly, 4-MU acts on the proliferation, migration, and invasion abilities of tumor cells and inhibits the progression of cancer stem cells and the development of drug resistance .
Biochemical Pathways
4-MU affects several biochemical pathways. It has been shown to inhibit HA production in multiple cell lines and tissue types in vitro and in vivo . HA plays a central role in many disease processes, including inflammation and cancer progression . The inhibition of HA synthesis by 4-MU has been associated with beneficial effects in several animal models of these diseases .
Pharmacokinetics
Single-dose mouse studies showed that 4-MU administered intravenously resulted in 100-fold higher 4-MU exposure compared to oral administration . The main metabolite of 4-MU, 4-methlyumbelliferyl glucuronide (4-MUG), is also bioactive . 4-MUG exposures were much higher than 4-MU exposures after both 4-MU intravenous and oral administration .
Result of Action
The molecular and cellular effects of 4-MU’s action are broad and include decreasing inflammation, reducing fibrosis, lowering body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis . These effects are consistent with the altered functions of HA during tumor progression and can be interrupted by the action of 4-MU .
Action Environment
The action of 4-MU can be influenced by environmental factors. For instance, 4-MU treatment has been found to be beneficial for pathologies with high level or dysregulated synthesis of HA like endometriosis, where the adherence of menstrual CD44-expressing endometrial cells to mesothelial cells via binding to HA is involved in endometriotic lesions, or autoimmune diseases, such as rheumatoid arthritis, type 1 Diabetes or multiple sclerosis, where the chronic inflammation state is associated with abnormal deposition of HA in the synovial compartment, pancreatic islets and spaces between myelinated axons, respectively .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferone plays a crucial role in biochemical reactions by inhibiting the synthesis of hyaluronan, an extracellular matrix glycosaminoglycan. This inhibition is achieved through the depletion of the hyaluronan precursor UDP-glucuronic acid. The compound interacts with several enzymes, including hyaluronan synthases (HAS), which are responsible for hyaluronan production . Additionally, this compound has been shown to affect the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to inhibit cell proliferation, migration, and invasion in cancer cells, particularly ovarian cancer cells . The compound also influences cell signaling pathways, such as the Wnt/β-catenin and TGF-beta pathways, which are involved in cell growth and differentiation . Furthermore, this compound affects gene expression by downregulating the expression of genes associated with inflammation and fibrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily by inhibiting hyaluronan synthesis. This inhibition is achieved through the depletion of UDP-glucuronic acid, a key precursor in hyaluronan production . The compound also interacts with various biomolecules, including hyaluronan synthases, to prevent the formation of hyaluronan . Additionally, this compound has been shown to activate the ceramide pathway, leading to the inhibition of cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its concentration decreases rapidly after treatment is stopped . Long-term studies have shown that this compound can lead to a sustained inhibition of hyaluronan synthesis and a reduction in inflammation and fibrosis . The compound’s effects on cellular function may vary depending on the duration of treatment and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound are more effective at inhibiting hyaluronan synthesis and reducing inflammation . At very high doses, this compound may exhibit toxic effects, including weight loss and liver toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized through conjugation to glucuronic acid, forming 4-methylumbelliferyl glucuronide (4-MUG), which is the predominant metabolic pathway . This metabolite is more hydrophilic and is eliminated through bile and urine . The compound may also undergo sulfation, forming 4-methylumbelliferyl sulfate (4-MUS), although this pathway is less common .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed and distributed rapidly, with higher concentrations observed in the liver and kidneys . The glucuronide metabolite, 4-methylumbelliferyl glucuronide, is more hydrophilic and is eliminated through bile and urine . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound has been shown to localize in the cytoplasm and affect the localization of various cellular components . For example, in liver fibrosis models, this compound affects the localization of hepatic stellate cells and macrophages, which are involved in fibrogenesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hymecromone can be synthesized through the Pechmann condensation reaction, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{Hymecromone} + \text{Ethanol} ]
Industrial Production Methods: In industrial settings, hymecromone is produced by the same Pechmann condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from suitable solvents like methanol or glacial acetic acid .
Types of Reactions:
Oxidation: Hymecromone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of hymecromone can lead to the formation of dihydro derivatives.
Substitution: Hymecromone can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of hymecromone.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated hymecromone derivatives.
Scientific Research Applications
Hymecromone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Umbelliferone: Another coumarin derivative with similar chemical structure but different pharmacological properties.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
Coumarin: The parent compound of hymecromone, known for its anticoagulant properties.
Uniqueness of Hymecromone: Hymecromone is unique among coumarin derivatives due to its specific inhibition of hyaluronic acid synthesis, making it a valuable therapeutic agent for conditions involving excessive hyaluronic acid production . Unlike other coumarins, hymecromone lacks anticoagulant properties, which broadens its therapeutic applications .
Biological Activity
4-Methylumbelliferone (4MU) is a coumarin derivative recognized for its diverse biological activities, particularly its role as an inhibitor of hyaluronic acid (HA) synthesis. This compound has garnered attention in various fields, including oncology, immunology, and metabolic disorders. Below is a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.
4MU primarily exerts its effects by inhibiting the synthesis of hyaluronic acid, which plays a critical role in cell proliferation, inflammation, and tissue repair. The inhibition occurs through interference with HA synthases and depletion of UDP-glucuronic acid, a substrate necessary for HA production. This mechanism underlies many of the therapeutic applications of 4MU.
Biological Effects
- Anti-inflammatory Activity :
- Antitumor Properties :
- Metabolic Regulation :
Case Studies
- Study on Glioblastoma : A recent study demonstrated that 4MU not only inhibited cell proliferation but also sensitized resistant glioblastoma cells to chemotherapy, suggesting its potential as an adjunct treatment in cancer therapy .
- Autoimmune Disease Models : In models of type 1 diabetes and multiple sclerosis, 4MU treatment resulted in reduced HA levels and improved clinical outcomes, indicating its promise for managing autoimmune conditions .
Pharmacokinetics
The pharmacokinetics of 4MU have been extensively studied to optimize dosing regimens:
- A common dosing protocol involves feeding mice a diet containing 5% 4MU, which equates to approximately 250 mg/mouse/day. Initial weight loss is observed; however, normal weight gain resumes after one week as serum HA levels decrease .
Data Table: Summary of Biological Activities
Research Findings
Recent research highlights the multifaceted roles of 4MU beyond HA inhibition:
Properties
IUPAC Name |
7-hydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Record name | hymecromone | |
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URL | https://en.wikipedia.org/wiki/Hymecromone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025670 | |
Record name | 4-Methylumbelliferone | |
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Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Record name | Hymecromone | |
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Record name | 4-Methylumbelliferone | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Vapor Pressure |
0.00000724 [mmHg] | |
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CAS No. |
90-33-5 | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Record name | 4-Methylumbelliferone | |
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Record name | Hymecromone [USAN:INN:BAN:JAN] | |
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Melting Point |
381 to 383 °F (NTP, 1992) | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Retrosynthesis Analysis
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